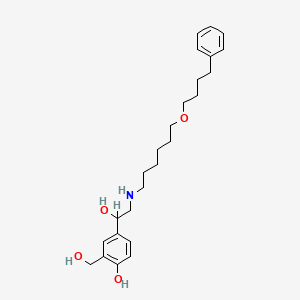
Salmeterol
Vue d'ensemble
Description
Le salmétérol est un agoniste bêta-2 adrénergique à action prolongée utilisé principalement pour le maintien et la prévention des symptômes de l'asthme et de la bronchopneumopathie chronique obstructive (BPCO) . Il est connu pour sa capacité à prévenir le bronchospasme, qui comprend des symptômes tels que l'essoufflement, les sifflements, la toux et l'oppression thoracique . Le salmétérol a été breveté en 1983 et a été utilisé en médecine en 1990 .
Applications De Recherche Scientifique
Salmeterol has a wide range of applications in scientific research:
Mécanisme D'action
Salmeterol exerts its effects by stimulating beta-2 adrenergic receptors in the bronchial musculature . This stimulation activates the enzyme adenyl cyclase, which increases the concentration of cyclic adenosine monophosphate (cAMP) . The elevated cAMP levels lead to the relaxation of bronchial smooth muscle, thereby preventing bronchospasm . This compound’s high lipid solubility allows it to remain in the cell membrane, providing a prolonged effect compared to short-acting beta-2 agonists .
Orientations Futures
Salmeterol is used to prevent asthma attacks and to treat chronic obstructive pulmonary disease (COPD). For patients with persistent asthma, one inhalation (50 mcg) 2 times a day (morning and evening), at least 12 hours apart is recommended .
Relevant papers on this compound include studies on the effect of long-term treatment with this compound on asthma control , treatments for poorly controlled asthma , and the impact of salbutamol polytherapy .
Analyse Biochimique
Biochemical Properties
Salmeterol plays a crucial role in biochemical reactions by interacting with beta-2 adrenergic receptors located on the surface of bronchial smooth muscle cells. Upon binding to these receptors, this compound activates the enzyme adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated levels of cAMP lead to the activation of protein kinase A (PKA), which in turn phosphorylates various target proteins, resulting in the relaxation of bronchial smooth muscle and bronchodilation .
Cellular Effects
This compound exerts significant effects on various cell types, particularly bronchial smooth muscle cells. By increasing cAMP levels, this compound reduces intracellular calcium concentrations, leading to muscle relaxation. Additionally, this compound has been shown to inhibit the release of pro-inflammatory cytokines from immune cells, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), thereby reducing inflammation in the airways . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of transcription factors and enzymes involved in these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to beta-2 adrenergic receptors on the cell membrane. This binding triggers a conformational change in the receptor, activating the G protein-coupled receptor (GPCR) signaling pathway. The activated receptor stimulates adenylate cyclase, leading to increased production of cAMP. Elevated cAMP levels activate PKA, which phosphorylates target proteins involved in muscle relaxation and anti-inflammatory responses . This compound’s long duration of action is attributed to its high lipid solubility, allowing it to remain in the cell membrane and continuously activate beta-2 receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates stability and prolonged activity, maintaining its bronchodilatory effects for up to 12 hours after administration . Studies have shown that this compound’s efficacy is sustained over long-term use without significant degradation or loss of potency . Some tolerance to its effects may develop with chronic use, necessitating careful monitoring and dosage adjustments .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low to moderate doses, this compound effectively induces bronchodilation and reduces airway inflammation without significant adverse effects . At high doses, this compound may cause tachycardia, tremors, and other systemic side effects due to its action on beta-2 receptors in other tissues . Threshold effects have been observed, where increasing the dose beyond a certain point does not proportionally enhance the therapeutic effects but increases the risk of adverse reactions .
Metabolic Pathways
This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. The major metabolite is alpha-hydroxythis compound, which is further conjugated and excreted in the feces . The metabolic pathways of this compound involve hydroxylation and subsequent conjugation reactions, which facilitate its elimination from the body . These metabolic processes ensure that this compound does not accumulate to toxic levels with repeated use.
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and binding to plasma proteins. It is highly protein-bound, primarily to albumin and alpha-1-acid glycoprotein, which facilitates its distribution in the bloodstream . Within the lungs, this compound is distributed to bronchial smooth muscle cells, where it exerts its therapeutic effects . The drug’s high lipid solubility allows it to remain in the cell membrane, providing a sustained source of beta-2 receptor activation .
Subcellular Localization
This compound’s subcellular localization is primarily within the cell membrane, where it interacts with beta-2 adrenergic receptors. Its lipid solubility enables it to embed within the lipid bilayer, allowing for prolonged receptor activation . This compound does not require specific targeting signals or post-translational modifications for its localization, as its physicochemical properties facilitate its integration into the cell membrane .
Méthodes De Préparation
La synthèse du salmétérol implique plusieurs étapes clés :
Condensation et réduction : Le processus commence par le 2-bromoéthylbenzène, qui subit une condensation, une décarboxylation et une réduction avec l'ester acide malonique pour former l'intermédiaire clé 4-phénylbutanol.
Condensation en deux étapes : Le 4-phénylbutanol est ensuite soumis à une condensation en deux étapes pour produire la N-benzyl-6-(4-phénylbutyl)-hexylamine.
Étapes finales : L'intermédiaire est ensuite condensé avec le 5-chloroacétyl-salicylaldéhyde pour donner le 5-[2-(benzyl(6-(4-phénylbutyl)hexyl)amino)acétyl]salicylaldéhyde.
Les méthodes de production industrielle se concentrent sur l'optimisation de ces étapes pour garantir une pureté et un rendement élevés, avec des conditions de réaction stables et des processus de post-traitement simples .
Analyse Des Réactions Chimiques
Le salmétérol subit diverses réactions chimiques, notamment :
Oxydation et réduction : Ces réactions sont cruciales dans la synthèse et la modification du salmétérol.
Réactions de substitution : Celles-ci sont utilisées pour introduire ou modifier des groupes fonctionnels dans la molécule de salmétérol.
Les principaux produits formés à partir de ces réactions comprennent des intermédiaires tels que le 4-phénylbutanol et la N-benzyl-6-(4-phénylbutyl)-hexylamine, qui sont essentiels pour la synthèse finale du salmétérol .
4. Applications de la recherche scientifique
Le salmétérol a une large gamme d'applications dans la recherche scientifique :
5. Mécanisme d'action
Le salmétérol exerce ses effets en stimulant les récepteurs bêta-2 adrénergiques dans la musculature bronchique . Cette stimulation active l'enzyme adénylcyclase, ce qui augmente la concentration d'adénosine monophosphate cyclique (AMPc) . Les niveaux élevés d'AMPc conduisent à la relaxation des muscles lisses bronchiques, prévenant ainsi le bronchospasme . La forte solubilité lipidique du salmétérol lui permet de rester dans la membrane cellulaire, procurant un effet prolongé par rapport aux agonistes bêta-2 à action courte .
Comparaison Avec Des Composés Similaires
Le salmétérol est souvent comparé à d'autres agonistes bêta-2 adrénergiques, tels que :
Formotérol : Un autre agoniste bêta-2 à action prolongée avec une durée d'action similaire mais une efficacité pharmacologique différente.
Albutérol : Un agoniste bêta-2 à action courte utilisé pour le soulagement rapide des symptômes de l'asthme.
La caractéristique unique du salmétérol est sa forte solubilité lipidique, qui permet une durée d'action prolongée, ce qui le rend adapté à la thérapie d'entretien dans l'asthme et la BPCO .
Propriétés
IUPAC Name |
2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIZNNXWQWCKIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
94749-08-3 (xinafoate) | |
| Record name | Salmeterol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089365504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023571 | |
| Record name | Salmeterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Salmeterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015073 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble, 2.26e-03 g/L | |
| Record name | Salmeterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00938 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Salmeterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015073 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
1.9X10-15 mm Hg at 25 °C /Estimated/ | |
| Record name | SALMETEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7315 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Beta-2 adrenoceptor stimulation causes relaxation of bronchial smooth muscle, bronchodilation, and increased airflow. Salmeterol is hypothesized to bind to 2 sites on the beta-2 adrenoceptor. The saligenin moiety binds to the active site of the beta-2 adrenoceptor. The hydrophilic tail of salmeterol binds to leucine residues in the exo-site of the beta-2 adrenoceptor almost irreversibly, allowing salmeterol to persist in the active site, which is responsible for it's long duration of action. Another hypothesis is that the lipophilic drug diffuses into lipid bilayer of smooth muscle cells and provides a depot of drug to the cells over a longer period of time., In vitro tests show that salmeterol is a potent and long-lasting inhibitor of the release of mast cell mediators, such as histamine, leukotrienes, and prostaglandin D2, from human lung. Salmeterol inhibits histamine-induced plasma protein extravasation and inhibits platelet activating factor-induced eosinophil accumulation in the lungs of guinea pigs when administered by the inhaled route. In humans, single doses of salmeterol attenuate allergen-induced bronchial hyper-responsiveness., The pharmacologic effects of beta2-adrenoceptor agonist drugs, including salmeterol, are at least in part attributable to stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cyclic AMP). Increased cyclic AMP levels cause relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells., Salmeterol is a long-acting beta-adrenergic agonist. In vitro studies and in vivo pharmacologic studies demonstrate that salmeterol is selective for beta2-adrenoceptors compared with isoproterenol, which has approximately equal agonist activity on beta1- and beta2-adrenoceptors. In vitro studies show salmeterol to be at least 50 times more selective for beta2-adrenoceptors than albuterol. Although beta2-adrenoceptors are the predominant adrenergic receptors in bronchial smooth muscle and beta1-adrenoceptors are the predominant receptors in the heart, there are also beta2-adrenoceptors in the human heart comprising 10% to 50% of the total beta-adrenoceptors. The precise function of these is not yet established, but they raise the possibility that even highly selective beta2-agonists may have cardiac effects., Salmeterol ... membrane binding is non-competitive and dissociation is slow so that its effects last for many hours. Despite this, salmeterol does not accumulate in tissues. Its mechanism of action can be explained by binding to a specific exo-site domain of the beta 2-receptor protein to produce continuous stimulation of the active site of the receptor, which gives salmeterol a profile of pharmacological activity unlike that of other beta 2-agonists. Due to its potent and prolonged activation of beta 2-adrenoceptors in airway smooth muscle cells, endothelial cells, mast cells and epithelial cells, salmeterol induces prolonged bronchodilatation, reduced vascular permeability, inhibition of inflammatory mediators, stimulation of ciliary function and modulation of ion and water transport across the bronchial mucosa. | |
| Record name | Salmeterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00938 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SALMETEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7315 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
89365-50-4 | |
| Record name | Salmeterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89365-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salmeterol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089365504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salmeterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00938 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Salmeterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenedimethanol, 4-hydroxy-α1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALMETEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I4BC502BT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SALMETEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7315 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Salmeterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015073 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
75.5-76.5 °C, 75.7-76.5 °C, 75.5 - 76.5 °C | |
| Record name | Salmeterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00938 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SALMETEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7315 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Salmeterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015073 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
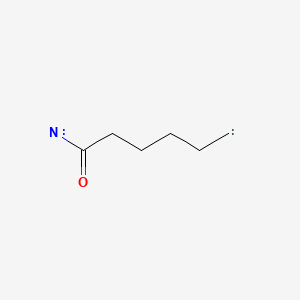
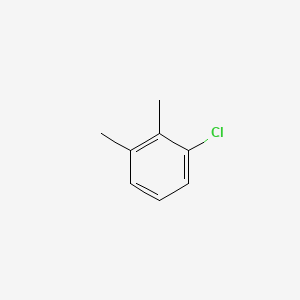
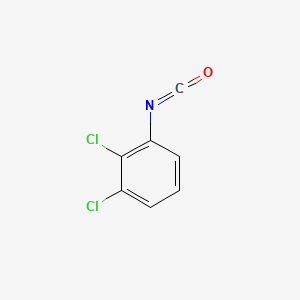
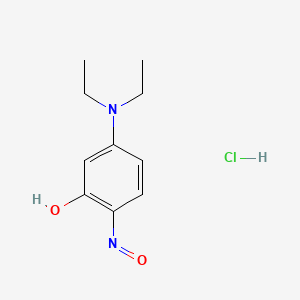

![3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid](/img/structure/B1360992.png)
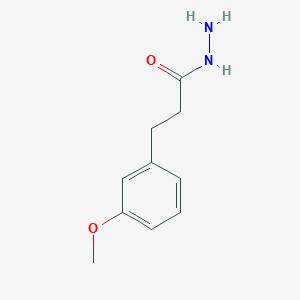

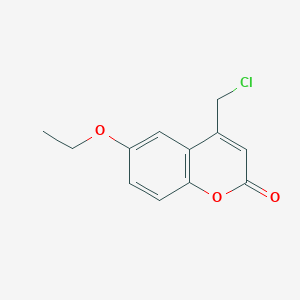
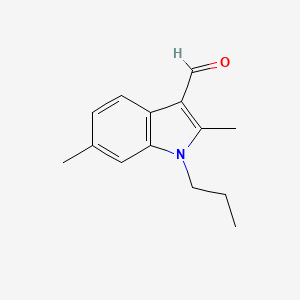
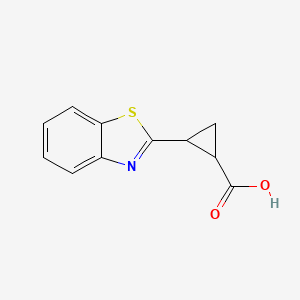
![2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1361003.png)
![[{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid](/img/structure/B1361005.png)
![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361008.png)
